Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)
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Overview
Description
HDM-201, also known as siremadlin, is a potent and selective second-generation inhibitor of the Murine Double Minute-2 protein. This compound is known for its ability to activate the p53 pathway, leading to anti-proliferative effects in cancer cells. HDM-201 has shown promising results in preclinical and clinical studies, particularly in the treatment of acute myeloid leukemia and other cancers with wild-type p53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
HDM-201 is synthesized through a multi-step process that involves the preparation of intermediate compounds followed by their coupling and functionalization. The key steps include:
Preparation of intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions such as halogenation, nitration, and reduction.
Coupling reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the core structure of HDM-201.
Industrial Production Methods
The industrial production of HDM-201 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
HDM-201 undergoes various chemical reactions, including:
Oxidation: HDM-201 can be oxidized to form reactive intermediates that may further react with nucleophiles.
Reduction: The compound can be reduced under specific conditions to yield different analogs with varying biological activities.
Substitution: HDM-201 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include analogs of HDM-201 with modified functional groups, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
HDM-201 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p53 pathway and its role in cancer biology.
Biology: Employed in cell-based assays to investigate the effects of p53 activation on cell cycle regulation and apoptosis.
Medicine: Under clinical investigation for the treatment of various cancers, particularly those with wild-type p53.
Industry: Potential applications in the development of new cancer therapies and as a lead compound for drug discovery
Mechanism of Action
HDM-201 exerts its effects by inhibiting the interaction between the p53 protein and the Murine Double Minute-2 protein. This inhibition stabilizes the p53 protein, leading to its activation. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-proliferative effects. The molecular targets and pathways involved include the p53 pathway, which regulates the expression of genes involved in cell cycle control and apoptosis .
Comparison with Similar Compounds
HDM-201 is compared with other similar compounds such as:
Nutlin-3: Another Murine Double Minute-2 inhibitor, but HDM-201 has shown higher potency and selectivity.
RG7388: A second-generation Murine Double Minute-2 inhibitor with similar mechanisms but different pharmacokinetic profiles.
MI-77301: Another potent Murine Double Minute-2 inhibitor with distinct chemical properties and biological activities.
HDM-201 is unique due to its high selectivity for the p53-Murine Double Minute-2 interaction and its favorable pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
1-(2,4-dimethylcyclobuten-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNPBZLNYQDORR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C1C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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